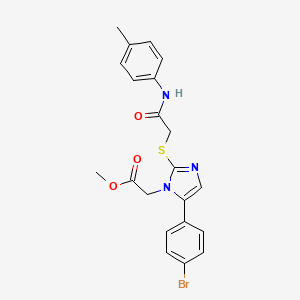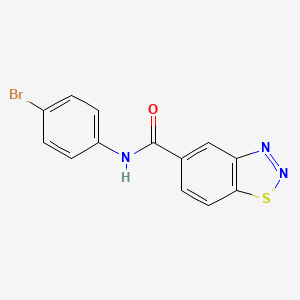
N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and an amine group at the 4- and 6-positions, along with a 2,5-dimethoxyphenyl group attached to the nitrogen atom
Mecanismo De Acción
Target of Action
Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a .
Mode of Action
Similar compounds have been found to act as partial agonists at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may interact with these receptors, leading to changes in cellular signaling.
Pharmacokinetics
Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to have a half-life of approximately 248 ± 320 hours . This suggests that this compound may have similar ADME properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Nitration of 2,5-dimethoxyaniline: The starting material, 2,5-dimethoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Formation of the pyrimidine ring: The nitrated product is then reacted with a suitable reagent, such as cyanamide or guanidine, under basic conditions to form the pyrimidine ring.
Substitution reaction: The final step involves the substitution of the amino groups at the 4- and 6-positions of the pyrimidine ring with the 2,5-dimethoxyphenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: The compound can be explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability and UV resistance.
Comparación Con Compuestos Similares
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with similar structural features but different pharmacological properties.
4-Methyl-2,5-dimethoxyamphetamine (DOM): A psychedelic phenyl isopropylamine derivative with mood-altering effects.
Uniqueness: N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and dimethoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUEUHNRYVEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B2797301.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)




![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
